molecular formula C12H14BrNO2 B13041756 (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13041756
M. Wt: 284.15 g/mol
InChI Key: WJPWSURSXGOKPY-SKDRFNHKSA-N
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Description

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various methods such as cyclization reactions.

    Introduction of Functional Groups: The amino group and carboxylic acid group are introduced through functional group transformations. For example, the amino group can be introduced via amination reactions, while the carboxylic acid group can be introduced through carboxylation reactions.

    Bromophenyl Substitution: The bromophenyl group is introduced through a substitution reaction, typically using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-1-Amino-3-(3-chlorophenyl)cyclopentane-1-carboxylic acid
  • (1S,3R)-1-Amino-3-(3-fluorophenyl)cyclopentane-1-carboxylic acid
  • (1S,3R)-1-Amino-3-(3-iodophenyl)cyclopentane-1-carboxylic acid

Uniqueness

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12+/m1/s1

InChI Key

WJPWSURSXGOKPY-SKDRFNHKSA-N

Isomeric SMILES

C1C[C@](C[C@@H]1C2=CC(=CC=C2)Br)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N

Origin of Product

United States

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